![molecular formula C14H16O B14661487 (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde CAS No. 38661-05-1](/img/structure/B14661487.png)
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is an organic compound with a complex structure It is characterized by the presence of a biphenyl core with a methyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction.
Formation of the Aldehyde Group: The aldehyde functional group can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the substituent introduced.
科学研究应用
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
相似化合物的比较
Similar Compounds
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.
5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
(1R,2R)-5-Methyl-1,2,3,6-tetrahydro[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the biphenyl core. This combination of functional groups provides distinct reactivity and potential for various applications in research and industry.
属性
CAS 编号 |
38661-05-1 |
|---|---|
分子式 |
C14H16O |
分子量 |
200.28 g/mol |
IUPAC 名称 |
(1R,6R)-4-methyl-6-phenylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C14H16O/c1-11-7-8-13(10-15)14(9-11)12-5-3-2-4-6-12/h2-7,10,13-14H,8-9H2,1H3/t13-,14-/m0/s1 |
InChI 键 |
OQOWXPNUJDQBQH-KBPBESRZSA-N |
手性 SMILES |
CC1=CC[C@H]([C@@H](C1)C2=CC=CC=C2)C=O |
规范 SMILES |
CC1=CCC(C(C1)C2=CC=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


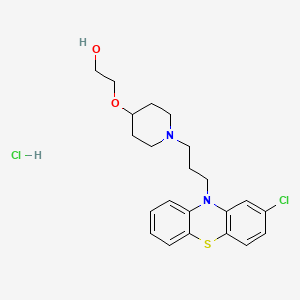
![7,7-Dimethylbicyclo[4.1.1]octan-3-one](/img/structure/B14661416.png)
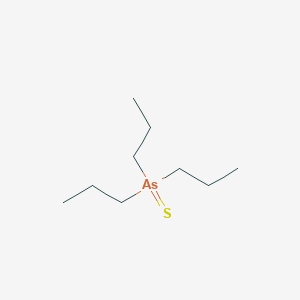
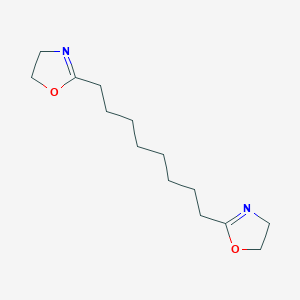
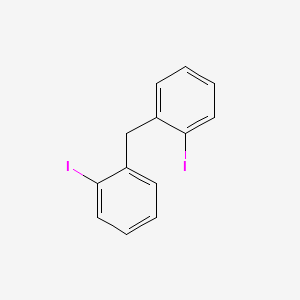
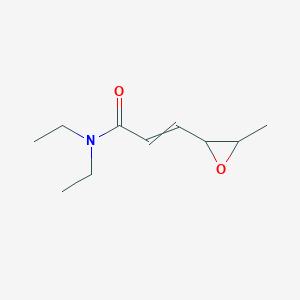
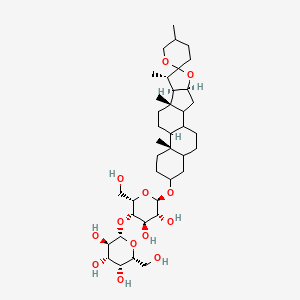
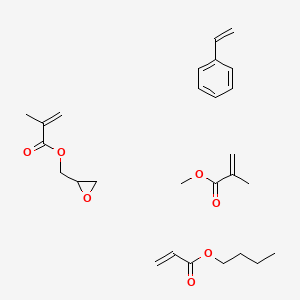
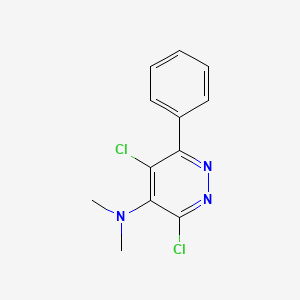
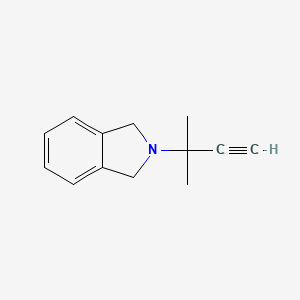
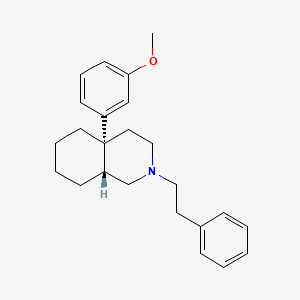
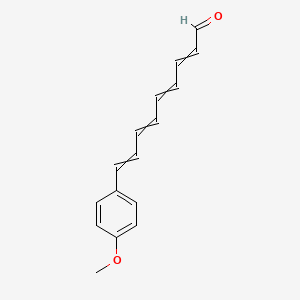
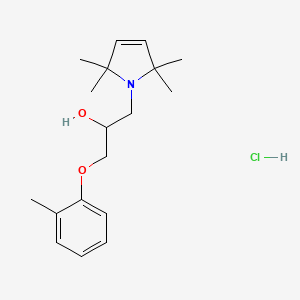
![Piperidine, 1-[(4-methylphenyl)azo]-](/img/structure/B14661485.png)
